Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of ethyl and tert-butyl groups attached to the pyrazole ring, along with an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various esters or amides.
Scientific Research Applications
Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate
- Ethyl 1-(tert-butyl)-3-phenyl-1H-pyrazole-4-carboxylate
- Ethyl 1-(tert-butyl)-3-isopropyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and tert-butyl groups can influence its reactivity and stability, making it a valuable compound for various applications.
Biological Activity
Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate is a notable compound within the pyrazole family, which has gained attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with an ethyl group at the 3-position and a tert-butyl group at the 1-position. The presence of these substituents influences the compound's steric and electronic properties, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tert-butyl group provides significant steric hindrance, which can enhance binding affinity to specific targets. The pyrazole ring facilitates hydrogen bonding and π-π interactions, further modulating its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole structure can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Prostate Cancer
A study demonstrated that certain pyrazole derivatives exhibited significant antiproliferative effects against these cancer types, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
Pyrazole compounds are also recognized for their anti-inflammatory activities. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The compound showed promising results in reducing inflammatory markers in vitro and in vivo, indicating its potential as an anti-inflammatory agent .
Enzyme Inhibition
The compound has been studied for its enzyme inhibition capabilities. It can interact with various enzymes, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways associated with cancer and inflammation .
Study on Anticancer Activity
In a recent investigation, this compound was synthesized and tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established anticancer drugs. This study underscored the compound's potential as a lead structure for developing new anticancer therapies .
Anti-inflammatory Evaluation
Another study focused on evaluating the anti-inflammatory effects of this compound. It was found to significantly reduce edema in animal models when compared to standard anti-inflammatory drugs like indomethacin and celecoxib. The mechanism was linked to the inhibition of COX enzymes, providing a rationale for its use in treating inflammatory conditions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with other related compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate | Methyl group at 3-position | Anticancer activity |
Ethyl 1-(tert-butyl)-3-phenyl-1H-pyrazole-4-carboxylate | Phenyl group at 3-position | Enhanced receptor binding |
Ethyl 1-(tert-butyl)-3-isopropyl-1H-pyrazole-4-carboxylate | Isopropyl group at 3-position | Variable anti-inflammatory effects |
Properties
CAS No. |
682757-45-5 |
---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 1-tert-butyl-3-ethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-6-10-9(11(15)16-7-2)8-14(13-10)12(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
XLMUCQYZDBXYIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1C(=O)OCC)C(C)(C)C |
Origin of Product |
United States |
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